

Application of N-(2H-tetrazol-5-ylmethyl)acetamide Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-(2H-tetrazol-5-ylmethyl)acetamide

Cat. No.: B560772

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Note: Direct experimental data and established protocols for the specific molecule **N-(2H-tetrazol-5-ylmethyl)acetamide** are not readily available in the public domain. This document provides a detailed overview of the applications of the broader tetrazole-acetamide scaffold in medicinal chemistry, drawing upon research on its various derivatives. The provided data and protocols are based on structurally related compounds and should be adapted and validated for specific research needs.

The tetrazole-acetamide moiety is a key pharmacophore in medicinal chemistry, valued for the tetrazole ring's ability to act as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and cell permeability. This scaffold has been successfully employed in the development of potent and selective ligands for various biological targets, leading to potential therapeutic agents for a range of diseases.

Application Notes

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes

The tetrazole-acetamide scaffold has been instrumental in the design of non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2

diabetes. Derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have shown significant PTP1B inhibitory activity.[1][2]

Compound ID	Structure	PTP1B IC50 (μM)	Reference
NM-03	N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide	4.48	[2]
NM-14	2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide	1.88	[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.

Ligands for Translocator Protein (TSPO) in Neuroinflammation and Oncology

N,N-disubstituted pyrazolopyrimidine acetamide derivatives, which incorporate a related acetamide structure, have been developed as high-affinity ligands for the Translocator Protein (TSPO).[4][5] TSPO is overexpressed in activated microglia during neuroinflammation and in various cancer types, making it a valuable target for diagnostic imaging and potential therapeutic intervention.[4][6]

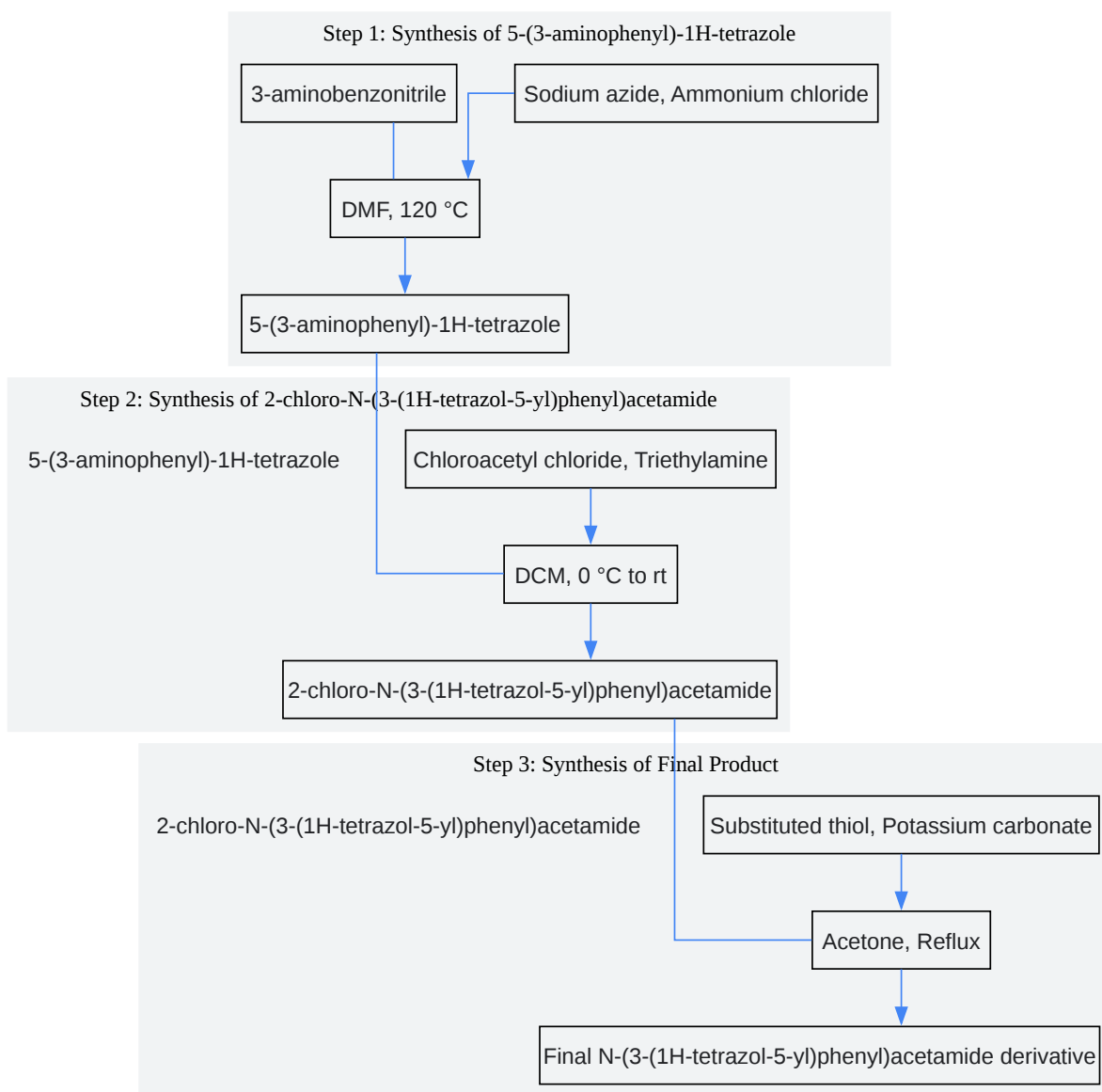
Compound ID	Structure	TSPO Ki (nM)	Reference
GMA 10	2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide	0.18	[4]
GMA 11	2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-(2-methoxyethyl)acetamide	0.19	[4]
GMA 13	2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-di(prop-2-yn-1-yl)acetamide	0.90	[4]
GMA 15	2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide	0.06	[4][7]
DPA-714 (Reference)	N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide	3.66	[4][7]
PK11195 (Reference)	1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide	1.34	[4]

Ki values represent the inhibitory constant of the compound for binding to TSPO, with lower values indicating higher affinity.

Experimental Protocols

General Synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives (PTP1B Inhibitors)

This protocol is a representative synthesis for tetrazole-acetamide derivatives targeting PTP1B.



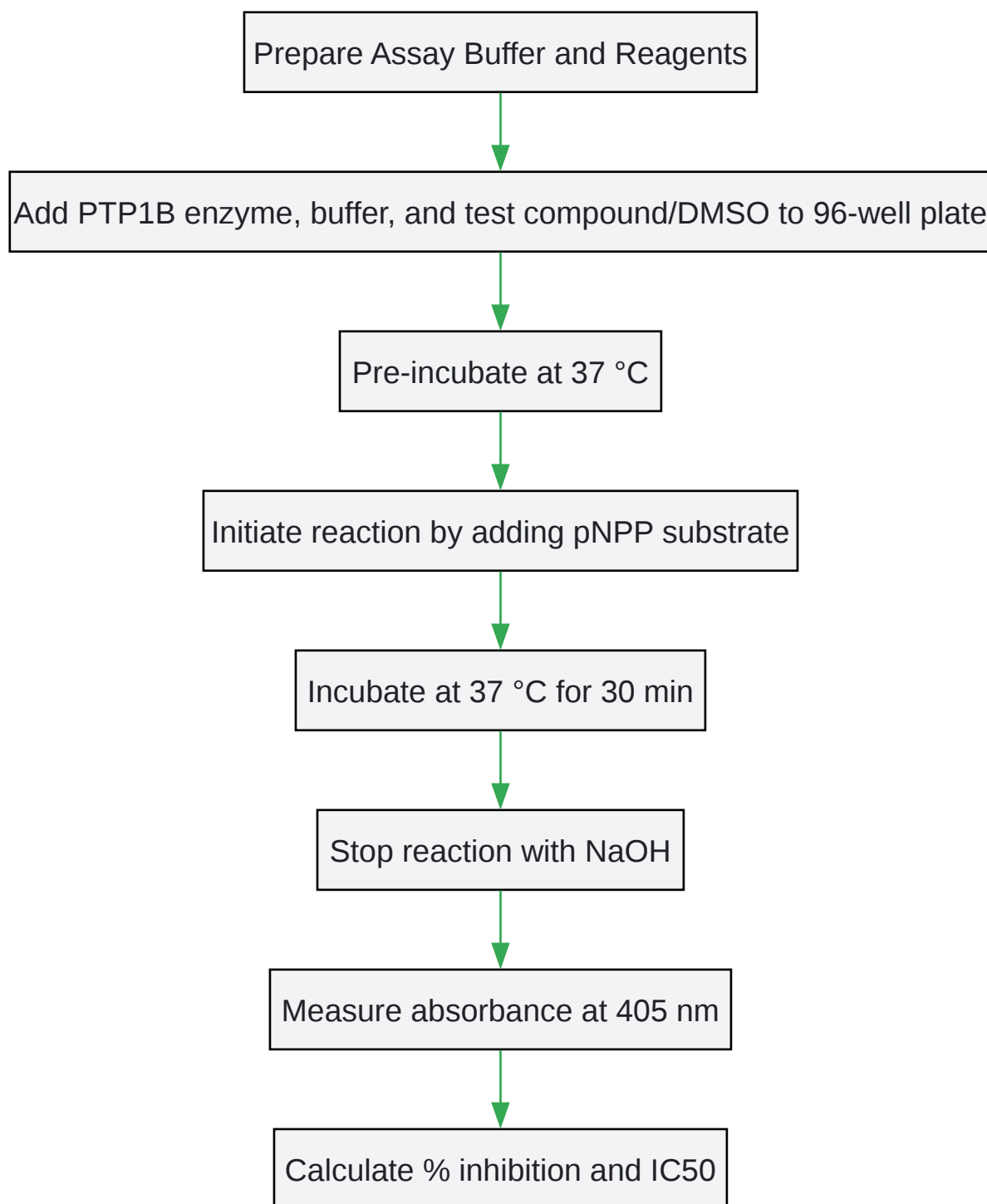
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Synthetic scheme for N-phenyl-tetrazole acetamides.

- Synthesis of 5-(3-aminophenyl)-1H-tetrazole:
 - Dissolve 3-aminobenzonitrile in N,N-dimethylformamide (DMF).
 - Add sodium azide and ammonium chloride.
 - Heat the mixture at 120 °C for 12-16 hours.
 - Cool the reaction mixture, pour it into ice water, and acidify with HCl.
 - Collect the precipitate by filtration, wash with water, and dry to yield 5-(3-aminophenyl)-1H-tetrazole.
- Synthesis of 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide:
 - Suspend 5-(3-aminophenyl)-1H-tetrazole in dichloromethane (DCM).
 - Add triethylamine and cool the mixture to 0 °C.
 - Add chloroacetyl chloride dropwise.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Synthesis of the final N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative:
 - Dissolve the crude 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide in acetone.
 - Add the desired substituted thiol and potassium carbonate.
 - Reflux the mixture for 8-12 hours.
 - Cool the reaction mixture, filter, and concentrate the filtrate.
 - Purify the residue by column chromatography to obtain the final product.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B.[8][9]



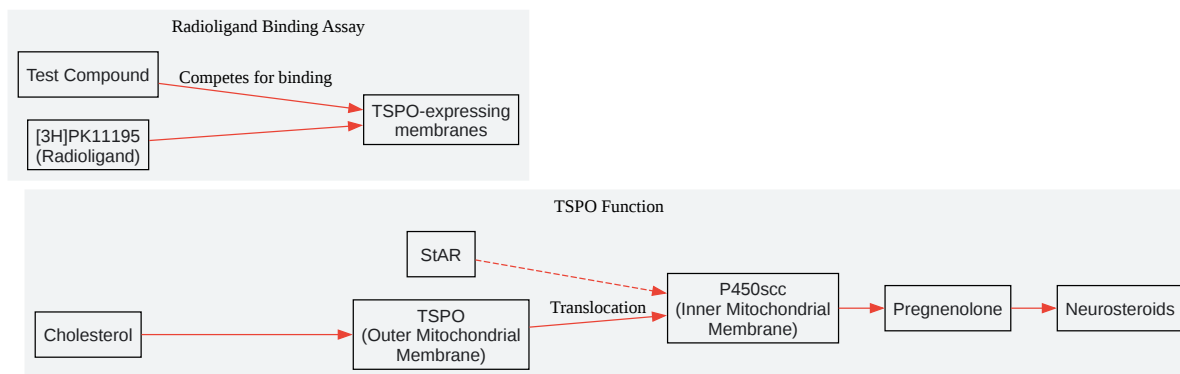
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Workflow for the in vitro PTP1B inhibition assay.

- Human recombinant PTP1B enzyme
- Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-nitrophenyl phosphate (pNPP)
- Stop solution: 1 M NaOH
- Test compounds dissolved in DMSO
- 96-well microplate
- Plate reader
- In a 96-well plate, add 50 μ L of assay buffer containing the PTP1B enzyme to each well.
- Add 2 μ L of the test compound solution at various concentrations (or DMSO for control).
- Pre-incubate the plate at 37 °C for 15 minutes.
- Initiate the enzymatic reaction by adding 50 μ L of pNPP solution.
- Incubate the plate at 37 °C for 30 minutes.
- Terminate the reaction by adding 25 μ L of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In Vitro TSPO Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for TSPO.^{[10][11]}



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TSPO function and competitive binding assay principle.

- Membrane preparation from cells or tissues expressing TSPO
- Radioligand (e.g., [³H]PK11195)
- Assay buffer: 50 mM Tris-HCl, pH 7.4
- Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
- Non-specific binding control: High concentration of a known TSPO ligand (e.g., unlabeled PK11195)
- Test compounds dissolved in DMSO
- Glass fiber filters
- Filtration apparatus

- Scintillation cocktail and counter
- In test tubes, combine the membrane preparation, assay buffer, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.
- Add the radioligand to each tube to initiate the binding reaction.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the incubation by rapid vacuum filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound and determine the K_i value using the Cheng-Prusoff equation.

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